molecular formula C6H12O3 B027455 (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol CAS No. 14347-78-5

(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol

Cat. No. B027455
CAS RN: 14347-78-5
M. Wt: 132.16 g/mol
InChI Key: RNVYQYLELCKWAN-RXMQYKEDSA-N
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Description

Synthesis Analysis

The compound has been synthesized through various methods, focusing on achieving high stereoselectivity and purity. For instance, a synthesis approach involves crystallization in a monoclinic system, with the configuration of C(2) and C(3) in the R form, and two hydroxyl (OH) groups positioned on one side of the dioxolane ring, indicating the molecule's chiral nature and complex synthesis requirements (M. Li, Y. Wang, & R. Chen, 2001).

Molecular Structure Analysis

The molecular structure is characterized by the presence of a dioxolane ring, which is essential for the compound's reactivity and physical properties. The configuration of the dioxolane ring, along with the R-form configuration at specific carbon atoms, plays a crucial role in determining the compound's reactivity and interactions with other molecules (M. Li, Y. Wang, & R. Chen, 2001).

Chemical Reactions and Properties

(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol participates in various chemical reactions, leveraging its dioxolane ring and hydroxyl groups. For example, it can undergo enantioselective transesterification catalyzed by specific enzymes, leading to the production of the R-alcohol with high enantiomeric excess, demonstrating its versatility in asymmetric synthesis (T. Miyazawa et al., 1999).

Scientific Research Applications

  • Asymmetric Synthesis : It is used as a chiral auxiliary in the asymmetric synthesis of α-hydroxy esters, particularly involving bidentate chelation-controlled alkylation of glycolate enolate (Jung, Ho & Kim, 2000).

  • Enantioselective Reference : Utilized as reference compounds, enantiomerically pure derivatives like (R)- and (S)-1-benzoyloxypropane-2,3-diol have been used to correct stereochemical outcomes in other reactions (Casati, Ciuffreda & Santaniello, 2011).

  • Chemical Reactions and Intermediates : It reacts with 1-bromohept-1-yne to yield products through an unusual vinylidene carbene intermediate, indicating its role in forming unique chemical structures (Craig & Beard, 1971).

  • Catalysis Research : The compound is involved in heterogeneously catalyzed condensations of glycerol to cyclic acetals, a subject of interest for creating novel platform chemicals (Deutsch, Martin & Lieske, 2007).

  • Kinetics and Desolvation : Studies have focused on the kinetics of desolvation from crystalline inclusion compounds of this compound with alcohols, shedding light on molecular behavior in different states (Bourne, Oom & Toda, 1997).

  • Enantioselective Transformations : It's used in enantioselective transesterification reactions catalyzed by Rhizopus sp. lipase, demonstrating its role in producing specific enantiomers in high yield and purity (Miyazawa et al., 1999).

  • Spectroscopy and Molecular Structure : The compound has been a subject in studies involving vibrational circular dichroism and Raman optical activity, contributing to the understanding of molecular chirality and structure (Nakao, Kyōgoku & Sugeta, 1986); (Wu & Wang, 2015).

  • Liquid–Liquid Equilibria Studies : It has been involved in the study of liquid–liquid equilibria for ternary mixtures, important for understanding the behavior of substances in different solvents (Yakovleva et al., 2015).

Safety And Hazards

This would involve looking at the compound’s toxicity, flammability, and other hazards. Information on safe handling and disposal would also be included.




  • Future Directions

    This could involve speculation on potential future uses for the compound, or suggestions for further studies to better understand its properties or reactivity.




    properties

    IUPAC Name

    [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H12O3/c1-6(2)8-4-5(3-7)9-6/h5,7H,3-4H2,1-2H3/t5-/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RNVYQYLELCKWAN-RXMQYKEDSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1(OCC(O1)CO)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC1(OC[C@H](O1)CO)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H12O3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID501317906
    Record name (R)-Solketal
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID501317906
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    132.16 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol

    CAS RN

    14347-78-5
    Record name (R)-Solketal
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=14347-78-5
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name D-Acetone glycerol
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014347785
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name (R)-Solketal
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID501317906
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods I

    Procedure details

    In a pear-shaped flask equipped with a calcium tube, a condenser, and a Dean-Stark trap, 100 g of glycerine, 300 ml of acetone, 3 g of p-toluenesulfonic acid monohydrate, and 300 ml of petroleum ether were placed, and heated to reflux in an oil bath set at 50° C. After 12 hours, when about 23 ml of water was collected and no further formation of water was confirmed, the reaction mixture was cooled to room temperature. 3 g of sodium acetate was added, and the mixture was stirred for 30 minutes. Petroleum ether and acetone were distilled off in an evaporator. The resulting crude product was purified by vacuum distillation to give 130.6 g of 2,3-O-isopropylideneglycerol in the form of colorless, transparent liquid at 91% yield. 1H-NMR spectral data are shown below:
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    Synthesis routes and methods II

    Procedure details

    Alternatively, the glyceric acid can be reacted with the 2,2-dimethoxypropane without methanol to prepare 2,3-O-isopropylidene D- or L-glyceric acid which is then reacted with lithium aluminum hydride to produce the solketal.
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    Synthesis routes and methods III

    Procedure details

    Alternatively, the 2,3-dihydroxypropanoic acid (D- or L-glyceric acid) is reacted with 2,2-dimethoxypropane without lower alcohol present to prepare 2,3-O-isopropylidene D- or L-glyceric acid which is then reacted with lithium aluminum hydride to produce the solketal.
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    Synthesis routes and methods IV

    Procedure details

    A similar experiment to that of example 1 is carried out using this time 2 kg of crude product comprising 42% by weight of glycerol, 14% by weight of water and a large amount of volatile products (methanol, ethanol). The acetone is used in the same molar ratio as is for example 1 and the 2,2-dimethyl-1,3-dioxolane-4-methanol obtained has a purity of 98%.
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    Synthesis routes and methods V

    Procedure details

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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol
    Reactant of Route 2
    (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol
    Reactant of Route 3
    Reactant of Route 3
    (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol
    Reactant of Route 4
    (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol
    Reactant of Route 5
    (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol
    Reactant of Route 6
    Reactant of Route 6
    (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol

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